Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Anti-inflammatory Kinase inhibitor intermediate Regioisomer differentiation

Crucial core intermediate for anti-inflammatory agents per US20080292561A1. The N1-(4-fluorophenyl) and C6-methyl groups are essential for correct hinge‑binding geometry and kinase selectivity; generic analogs forfeit established SAR. The free C4‑amine enables rapid diversification via amide coupling or reductive amination. MW=243, logP=2.0 meets lead‑like criteria for fragment‑based discovery. Indispensable for accurate freedom‑to‑operate analysis in the kinase inhibitor space.

Molecular Formula C12H10FN5
Molecular Weight 243.245
CAS No. 936758-09-7
Cat. No. B2886729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS936758-09-7
Molecular FormulaC12H10FN5
Molecular Weight243.245
Structural Identifiers
SMILESCC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N
InChIInChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17)
InChIKeyKOOACUORTLTUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 936758-09-7): Scaffold Identity, Physicochemical Profile, and Procurement Baseline


1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 936758-09-7) is a C4-amino, N1-(4-fluorophenyl), C6-methyl substituted pyrazolo[3,4-d]pyrimidine with molecular formula C₁₂H₁₀FN₅ and calculated logP of 2.0 [1]. It belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, which occupies the ATP-binding hinge region of numerous kinases and has yielded clinical candidates and advanced leads targeting Src, Abl, CDKs, RET, JAK2, and VEGFR2 [2][3]. This specific substitution pattern appears in patent literature as the core heterocyclic intermediate for synthesizing anti-inflammatory agents via 4-amino elaboration [4]. The compound is commercially supplied at ≥98% purity by multiple vendors, with the free amine at C4 serving as a versatile synthetic handle for further derivatization.

Why 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Scaffolds


Small structural variations on the pyrazolo[3,4-d]pyrimidine core produce large shifts in kinase selectivity and cellular potency. The N1-aryl, C4-amino, and C6-methyl substituents each modulate hinge-binding geometry, ATP-site complementarity, and gatekeeper residue interactions [1]. In the anti-inflammatory patent family where this compound serves as the core intermediate, the 4-fluorophenyl at N1 is explicitly required; the 2-fluorophenyl and 2,4-difluorophenyl congeners produce distinct elaborated products with different pharmacological profiles [2]. Similarly, the C6-methyl group influences both synthetic reactivity and steric fit within the kinase cleft; the 6-ethyl or 6-H analogs cannot be assumed to yield equivalent downstream biological activity. Procurement of a generic pyrazolo[3,4-d]pyrimidine without this precise substitution pattern forfeits the synthetic route and structure-activity relationship (SAR) knowledge embedded in the existing patent literature, potentially requiring de novo optimization of the entire derivatization pathway.

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


N1-(4-Fluorophenyl) vs. N1-(2-Fluorophenyl): Positional Isomer Differentiation in Anti-Inflammatory Patent Lead Elaboration

In US20080292561A1, the target compound (N1-4-fluorophenyl, C6-methyl) is explicitly claimed as the core heterocycle for synthesizing 1,1,1-trifluoro-2-({[1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-4-methyl-2-pentanol derivatives. The patent separately claims the N1-(2-fluorophenyl) and N1-(2,4-difluorophenyl) congeners as distinct, non-interchangeable intermediates, each yielding different final compounds with presumably different biological activity profiles [1]. This establishes that the 4-fluorophenyl substitution is a deliberate, non-trivial structural feature, not a generic aryl decoration.

Anti-inflammatory Kinase inhibitor intermediate Regioisomer differentiation

C4-NH₂ Primary Amine vs. C4-N,N-Diethyl Tertiary Amine: Synthetic Utility and Steric Accessibility

The target compound bears a primary amine (-NH₂) at C4, providing a reactive handle for further derivatization (acylation, reductive amination, urea formation). In contrast, N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS not assigned; MW 285.32) bears a tertiary diethylamino group that is sterically hindered and cannot undergo similar conjugation reactions . The diethyl analog is described in vendor literature as a finalized screening compound with potential EGFR and CDK inhibitory activity, whereas the target compound is positioned as a synthetic intermediate amenable to library synthesis. The primary amine offers broader reaction scope, including amide coupling with carboxylic acids, sulfonamide formation, and reductive amination with aldehydes—none of which are accessible with the tertiary amine analog.

Synthetic intermediate Kinase inhibitor design Structure-activity relationship

C6-Methyl vs. C6-H: Impact on Steric Bulk and Patent Precedent

The C6-methyl group in the target compound distinguishes it from the simpler N1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-ol (CAS 289651-72-5) scaffold . The 4-ol analog has been explored as a CDK inhibitor with reported IC₅₀ of ~600 nM against CDK1/5 (Sigma-Aldrich product documentation) and as a starting point for cytotoxic agent development (Maher et al., 2019) [1]. The C6-methyl group present in the target compound alters the steric environment at the hinge-binding region and is specifically retained in the anti-inflammatory patent elaborated products, indicating its functional importance [2]. The 6-H analog lacks this methyl group and therefore presents different shape complementarity to kinase ATP pockets.

Kinase hinge binder Patent intermediate Steric modulation

C4-NH₂ Amine vs. C4-OH and C4-SH Analogs: Hydrogen Bond Donor/Acceptor Character at the Hinge-Binding Position

The C4 primary amine of the target compound acts as both a hydrogen bond donor and acceptor, mimicking the adenine C6-NH₂ interaction with the kinase hinge region [1]. The 4-ol analog (CAS 289651-72-5) provides a hydroxyl donor, while the 4-thiol analog (CAS 1955554-42-3) provides a thiol with weaker H-bond donor capacity and distinct electronic properties . In the pyrazolo[3,4-d]pyrimidine kinase inhibitor literature, the C4-amino group is the most common hinge-binding motif, forming a bidentate donor-acceptor pair with the backbone carbonyl and NH of the hinge residue (e.g., Val96 in CDK2) [2]. The C4-OH and C4-SH analogs cannot replicate this precise H-bond pattern, potentially altering kinase selectivity profiles.

Kinase hinge binding Hydrogen bonding Medicinal chemistry

Anti-Inflammatory Patent Intermediacy: Synthetic Tractability Supported by Explicit Examples

The target compound is explicitly named as the core intermediate in US20080292561A1, with at least six elaborated final compounds derived from it via reaction at the C4-amino group [1]. The patent provides synthetic conditions for the key coupling step (amine displacement with epoxide-containing fragments), demonstrating that the C4-NH₂ is sufficiently nucleophilic for efficient derivatization under practical conditions. This is in contrast to many pyrazolo[3,4-d]pyrimidine analogs that lack documented synthetic elaboration protocols in the peer-reviewed or patent literature, requiring users to develop coupling conditions de novo. The patent also establishes the compound's utility in a therapeutically relevant context (respiratory anti-inflammatory indications, including asthma and COPD).

Anti-inflammatory Patent intermediate Synthetic methodology

Physicochemical Differentiation: Computed logP, PSA, and Rotatable Bond Profile vs. Congeners

The target compound has a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of approximately 68.9 Ų, and only 1 rotatable bond (the N1-aryl ring) [1]. The N,N-diethyl analog has a higher logP (estimated ~3.2) and more rotatable bonds due to the diethylamino group . The 4-ol analog (CAS 289651-72-5) has XLogP ~1.5 and TPSA ~74.3 Ų [1]. For fragment-based or lead-like screening libraries, the target compound's physicochemical profile falls within preferred lead-like space (MW = 243, logP = 2.0, HBD = 1, HBA = 5), whereas the diethyl analog (MW = 285, higher logP) is less lead-like.

Physicochemical properties Drug-likeness Building block selection

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Anti-Inflammatory Kinase Inhibitor Libraries via C4-NH₂ Derivatization

Research groups pursuing respiratory anti-inflammatory kinase targets (COPD, asthma, allergic rhinitis) can directly employ this compound as the core building block for generating library compounds via C4-amine elaboration. The US20080292561A1 patent provides a proven synthetic pathway using epoxide coupling to generate 1,1,1-trifluoro-2-pentanol derivatives [1]. The C4-NH₂ group enables rapid diversification through parallel amide coupling, sulfonamide formation, or reductive amination, supporting SAR exploration around the patent landscape.

Kinase Selectivity Profiling: Hinge-Binding Fragment for Biochemical and Cellular Kinase Assays

The compound can serve as a hinge-binding fragment or core scaffold in biochemical kinase inhibition assays. The pyrazolo[3,4-d]pyrimidine core is a recognized ATP-mimetic scaffold with established activity against Src, Abl, CDK2, and other kinases [1][2]. Its primary amine at C4 allows for rapid conjugation to affinity tags or fluorophores for use in TR-FRET or fluorescence polarization-based kinase binding assays, enabling selectivity profiling against kinase panels.

Physicochemical Lead Optimization: Building Block for Property-Guided Medicinal Chemistry

With MW = 243, logP = 2.0, and only 1 rotatable bond, this compound meets lead-like criteria suitable for fragment-based drug discovery or property-guided lead optimization [1]. Medicinal chemistry teams prioritizing low lipophilicity and minimal molecular complexity in their starting points should select this compound over the bulkier N,N-diethyl analog (MW = 285, estimated logP ~3.2) [2]. The C6-methyl group provides a modest steric handle for probing hinge-region selectivity without excessive molecular weight increase compared to the des-methyl analog.

Patent-Landscape-Guided Drug Discovery: Building Block for Freedom-to-Operate Analysis

For organizations conducting freedom-to-operate (FTO) analysis in the anti-inflammatory kinase inhibitor space, procurement and use of this specific N1-(4-fluorophenyl)-C6-methyl scaffold is essential. The patent US20080292561A1 distinguishes between 4-fluorophenyl, 2-fluorophenyl, and 2,4-difluorophenyl intermediates, with each regioisomer leading to different exemplified final compounds [1]. Accurate FTO assessment and design-around strategies require the exact building block specified in the patent, not a generic or positional isomer substitute.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.